1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole
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Overview
Description
1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety, which is similar to the benzimidazole moiety in the given compound, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Compounds with similar structures have been known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to inhibit key enzymes or bind to specific receptors, thereby modulating their function .
Biochemical Pathways
Based on the wide range of biological activities associated with similar compounds, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, cell proliferation, and various metabolic processes .
Pharmacokinetics
Compounds containing a pyrrolidine ring, which is present in the given compound, have been reported to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Based on the biological activities associated with similar compounds, the effects could include inhibition of cell proliferation, modulation of inflammatory responses, and alteration of metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of 4-Bromobenzyl Group: The 4-bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride.
Attachment of Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be attached through a Mannich reaction involving formaldehyde and pyrrolidine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to increase yield and purity. Specific details would require access to industrial protocols or patents.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole
- 1-(4-methylbenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole
Uniqueness
1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXGAVQUKPIMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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